molecular formula C24H16O4 B12531075 (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 820233-83-8

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]

Cat. No.: B12531075
CAS No.: 820233-83-8
M. Wt: 368.4 g/mol
InChI Key: DMXDBTASWPIQCT-UHFFFAOYSA-N
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Description

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with two 4-hydroxyphenyl methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,3-diol with bis(4-hydroxyphenyl)methanone under specific conditions. One common method includes the treatment of naphthalene-2,3-diol with epichlorohydrin to form an epoxy intermediate, which is then reacted with bis(4-hydroxyphenyl)methanone in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) and a polymerization inhibitor like hydroquinone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of bis(4-hydroxyphenyl)methanol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] has several scientific research applications:

Mechanism of Action

The mechanism of action of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and biologically active molecules.

Properties

CAS No.

820233-83-8

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

[3-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H

InChI Key

DMXDBTASWPIQCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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